7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Description
Chemical Structure and Properties
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS: 168640-47-9) is a bicyclic heterocyclic compound featuring an imidazo-triazole core fused with a dihydro ring system. The molecule includes a 4-methylphenyl substituent at position 7 and a thiol (-SH) group at position 2. Its molecular formula is C₁₁H₁₂N₄S, with a molecular weight of 232.31 g/mol and a purity of ≥95% . The compound is synthesized via tandem nucleophilic addition-electrophilic amination reactions, often starting from hydroxylamine-O-sulfonate precursors and aryl isothiocyanates .
Key Applications
The compound and its derivatives are primarily investigated for antibacterial activity, particularly against Staphylococcus aureus . Its methylthio derivative (3-methylthio analog) exhibits enhanced potency, with a minimal inhibitory concentration (MIC) of 31.7 µM, outperforming ampicillin in vitro .
Properties
IUPAC Name |
7-(4-methylphenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-2-4-9(5-3-8)14-6-7-15-10(14)12-13-11(15)16/h2-5H,6-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKVPMNPRDMXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136591 | |
| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168640-47-9 | |
| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168640-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proposed Synthetic Strategies
Given the structure of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazole-3-thiol , potential synthetic strategies could involve:
- Condensation Reactions : These are common in heterocyclic synthesis, where two or more molecules combine with the loss of a small molecule like water or alcohol.
- Cyclization Reactions : These involve the formation of a ring from a linear precursor, often facilitated by catalysts or specific conditions.
- Substitution Reactions : These can be used to introduce specific functional groups onto the heterocyclic scaffold.
Detailed Synthetic Approach
A detailed synthetic approach might involve the following steps:
Preparation of Starting Materials :
- 4-Methylphenylhydrazine and a suitable imidazole precursor could serve as starting materials.
- The imidazole ring might be formed through a condensation reaction involving a diamine and a carbonyl compound.
Formation of the Triazole Ring :
- This could involve the reaction of an imidazole derivative with a hydrazine or its derivatives under specific conditions to form the triazole ring.
Introduction of the Thiol Group :
- The thiol group might be introduced via a nucleophilic substitution reaction or by using a thiolating agent.
Analytical Data
The structure of the synthesized compound would be confirmed using various analytical techniques such as:
| Technique | Expected Data |
|---|---|
| IR Spectroscopy | Absorption bands corresponding to the thiol group and the heterocyclic rings. |
| 1H-NMR | Signals corresponding to the protons on the imidazole and triazole rings, as well as the methyl group on the phenyl ring. |
| 13C-NMR | Signals corresponding to the carbons in the heterocyclic rings and the phenyl ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound (232.31 g/mol). |
Chemical Reactions Analysis
Types of Reactions
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound has been extensively studied for its potential as:
- Antimicrobial Agent : Exhibiting activity against various bacterial strains.
- Antifungal Agent : Showing efficacy in inhibiting fungal growth.
- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical Interactions
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol interacts with several enzymes and proteins:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, altering cellular biochemical equilibria.
- Cell Signaling Modulation : The compound can influence cell signaling pathways and gene expression by modulating transcription factors.
Pharmaceutical Development
The compound is being explored for drug development due to its bioactive properties. Its ability to form covalent bonds with cysteine residues in proteins allows it to act as a potential lead compound for new therapeutic agents.
Materials Science
In addition to its biological applications, this compound is also investigated in materials science for:
- Electronic Properties : Potential use in the development of new materials with unique electronic characteristics.
- Optical Properties : Research into applications in photonic devices.
Antimicrobial Activity
A study demonstrated that derivatives of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme systems critical for cell wall synthesis.
Anticancer Research
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in human cancer cell lines. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to programmed cell death.
Enzyme Inhibition Studies
Another investigation focused on the inhibitory effects of this compound on specific metabolic enzymes. The results indicated that it could significantly lower the activity of key enzymes involved in glycolysis and fatty acid metabolism.
Unique Features
What distinguishes 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol from similar compounds is its specific structural configuration that imparts unique chemical reactivity and biological properties.
Mechanism of Action
The mechanism of action of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related imidazo-triazole derivatives and their properties:
Structure-Activity Relationships (SAR)
- Position 3 Modifications :
- The thiol (-SH) group is essential for initial activity; alkylation to methylthio (-SMe) enhances antibacterial potency by improving stability and membrane permeability .
- Bulkier substituents (e.g., naphthylmethylthio in CAS 921859-95-2) may reduce activity due to steric hindrance but improve solubility .
- Position 7 Aryl Groups :
- 4-Methylphenyl optimizes lipophilicity for bacterial membrane interaction, while 4-methoxyphenyl (e.g., CAS 921859-95-2) introduces electron-donating effects that may alter target binding .
- Halogenated aryl groups (e.g., 3-chlorophenyl) shift activity toward fungi, possibly via altered target enzyme interactions .
Biological Activity
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
- IUPAC Name : 7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
- Molecular Formula : C₁₁H₁₂N₄S
- CAS Number : 168640-47-9
- Molecular Weight : 232.31 g/mol
Synthesis
The synthesis of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized via multi-step processes involving imidazole derivatives and thiol groups.
Biological Activity Overview
The biological activities of this compound are primarily linked to its structural features that facilitate interactions with various biological targets. The presence of the triazole ring system enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). Results show promising antiproliferative activity.
The mechanism through which this compound exerts its anticancer effects is believed to involve:
- Inhibition of Enzyme Activity : The triazole structure allows for interaction with enzymes involved in cancer signaling pathways (e.g., MEK1 and ERK2), potentially leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol:
- Study on Antiproliferative Effects :
- Interaction with Tubulin :
- Enzyme Inhibition Studies :
Q & A
Q. Advanced Research Focus
- Activity profile : MIC = 31.7 mM against S. aureus ATCC 25923, outperforming ampicillin but showing equivalence to chloramphenicol .
- Proposed mechanism : The thiol group may disrupt bacterial membrane integrity or inhibit enzymes via sulfur-metal coordination. However, explicit mechanistic data are lacking, necessitating:
How can researchers address discrepancies in biological activity data across structurally analogous compounds?
Advanced Research Focus
Contradictions in MIC values or selectivity often arise from:
- Substituent effects : The 4-methylphenyl group enhances lipophilicity, improving membrane penetration vs. electron-withdrawing substituents .
- Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to minimize inter-lab differences.
- Metabolic stability : Evaluate compound degradation in vitro (e.g., liver microsomes) to correlate observed activity with stability .
What strategies enable regioselective alkylation of the triazole-thiol scaffold to avoid byproducts?
Q. Advanced Research Focus
- Base selection : Triethylamine (Et₃N) in DMF suppresses polysubstitution by deprotonating the thiol selectively .
- Temperature control : Reactions at 40°C favor N-alkylation over S-alkylation, as seen in analogous systems .
- Protecting groups : Temporarily block reactive sites (e.g., using trityl chloride) before functionalizing the triazole core .
How does the electronic nature of aryl substituents influence the compound’s bioactivity and stability?
Q. Advanced Research Focus
- Electron-donating groups (e.g., 4-methylphenyl): Enhance stability and activity by increasing lipophilicity and reducing metabolic oxidation .
- Electron-withdrawing groups (e.g., nitro): May improve target binding but reduce bioavailability due to higher polarity.
- SAR studies : Systematically modify substituents and correlate with:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
